molecular formula C36H50ClN3O10S2 B607150 DM1-SMe CAS No. 138148-68-2

DM1-SMe

Cat. No. B607150
CAS RN: 138148-68-2
M. Wt: 784.377
InChI Key: ZLUUPZXOPGORNG-CXGJBNANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DM1-SMe is a potent maytansinoid microtubular inhibitor. It’s an unconjugated form of DM1, mixed with thiomethane to cap its sulfhydryl group . This compound can be readily conjugated to the SH group of an antibody to form an antibody-drug conjugate (ADC) .


Synthesis Analysis

This compound is an unconjugated form of the Maytansinoid in IMGN901 . It’s about 3-10-fold more potent than the parent agent Maytansine, with IC50s ranging from 0.003 to 0.01 nM for this compound in a panel of human tumor cell lines .


Molecular Structure Analysis

The molecular weight of this compound is 784.377 . The elemental analysis shows that it contains Carbon (55.13%), Hydrogen (6.43%), Chlorine (4.52%), Nitrogen (5.36%), Oxygen (20.40%), and Sulfur (8.17%) .


Chemical Reactions Analysis

T-DM1 mediates its activity in several ways, including the anti-tumor effects of trastuzumab and those of DM1, a cytotoxic anti-microtubule agent released within the target cells upon degradation of the human epidermal growth factor receptor-2 (HER2)-T-DM1 complex in lysosomes .


Physical And Chemical Properties Analysis

This compound is a solid substance with an off-white to light yellow color . It has a molecular formula of C36H50ClN3O10S2 .

Scientific Research Applications

  • Survival and Mortality in Myotonic Dystrophy Type 1 (DM1) : A study conducted in Belgrade focused on survival and mortality in patients with myotonic dystrophy type 1 (DM1). This research provides insights into the demographic, clinical, and genetic characteristics of DM1, which could have implications for treatment and management strategies (Mladenović et al., 2006).

  • Cancer Risk in Myotonic Dystrophy Type I : Research suggests that the severity of DM1 may modify cancer risk in these patients, with an elevated risk of specific cancers such as thyroid, uterus, and cutaneous melanoma observed in classic DM1 cases (Alsaggaf et al., 2018).

  • Study on Photovoltaic Models : Although not directly related to DM1, a study on the identification of parameters in photovoltaic models using improved slime mould optimizer and Lambert W-function could provide insights into the broader field of scientific modeling and analysis (El‐Fergany, 2021).

  • Machine Learning in Diabetes Research : This study, while focusing on diabetes mellitus (DM), highlights the importance of machine learning and data mining methods in biomedical research, which can be applicable to the study of DM1 (Kavakiotis et al., 2017).

  • Recruitment of Muscleblind Proteins in Myotonic Dystrophy : A pivotal study on the recruitment of muscleblind proteins to (CUG)n expansions in DM1, which sheds light on the molecular mechanisms underlying the disease (Miller et al., 2000).

  • Loss of Muscle-Specific Chloride Channel in DM1 : This research demonstrates the loss of the muscle-specific chloride channel in DM1 due to misregulated alternative splicing, which is a key pathological feature of the disease (Charlet-B. et al., 2002).

  • Omics Studies on Myotonic Dystrophy Type 1 Pathogenesis : Omics studies are essential for understanding the complex molecular pathogenesis of DM1, and this paper discusses how these studies have revealed various alterations contributing to this multisystem disease (Espinosa-Espinosa et al., 2022).

  • Abnormal Splicing of DMD's Penultimate Exon in DM1 : This study reveals how abnormal splicing in DM1 affects muscle fibre maintenance and contributes to the dystrophic process in DM1 (Rau et al., 2015).

Safety and Hazards

Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUUPZXOPGORNG-UDXCHANISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50ClN3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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